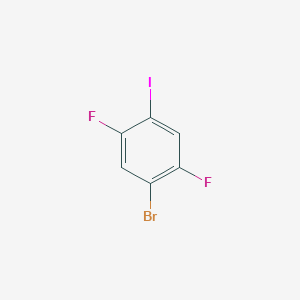

4-Bromo-2,5-difluoroiodobenzene

Übersicht

Beschreibung

4-Bromo-2,5-difluoroiodobenzene is an organohalogen compound with the molecular formula C6H2BrF2I. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluoroiodobenzene typically involves halogenation reactions. One common method is the direct halogenation of 2,5-difluoroaniline, followed by bromination and iodination steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like n-butyllithium and potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and distillation to obtain the final product.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

4-Bromo-2,5-difluoroiodobenzene participates in palladium-catalyzed cross-coupling reactions, leveraging both bromine and iodine as leaving groups.

Key Examples:

| Reaction Type | Conditions | Products/Yields | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, H₂O/dioxane, 24h | Biaryl derivatives (32–79%) | |

| Stille Coupling | Pd(dppf)Cl₂, Bpin reagent, reflux | Functionalized biphenyls |

-

Mechanism : Oxidative addition of Pd(0) to the C–I or C–Br bond initiates the reaction. Transmetalation with boronic acids or stannanes precedes reductive elimination to form new C–C bonds. Iodine generally reacts faster than bromine due to lower bond dissociation energy .

Nucleophilic Substitution

The bromine and iodine atoms undergo nucleophilic substitution under controlled conditions:

Substitution Pathways:

| Nucleophile | Solvent | Temperature | Major Product | Yield | Source |

|---|---|---|---|---|---|

| OH⁻ | DMSO/H₂O | 80°C | 2,5-Difluoro-4-hydroxyiodobenzene | ~45% | |

| NH₃ | Ethanol | Reflux | 4-Amino-2,5-difluorobromobenzene | 28% |

-

Kinetic Control : Iodine substitution dominates due to its larger atomic size and polarizability.

-

Steric Effects : The 2,5-difluoro substituents hinder nucleophilic attack at the para position, favoring meta substitution in some cases.

Directed Metalation Reactions

The iodine atom acts as a directing group for regioselective lithiation:

| Reagent | Conditions | Intermediate | Applications | Source |

|---|---|---|---|---|

| n-BuLi | THF, –78°C | Lithiated aryl species | Functionalization at C3 | |

| CuF₂ | Post-lithiation quenching | 4,4'-Dibromotetrafluorobiphenyl | Polymer precursors |

Example Reaction :

(79% yield) .

Oxidative Transformations

Controlled oxidation targets the iodine substituent:

| Oxidizing Agent | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| NaOCl | Aqueous NaOH, 0°C | 4-Bromo-2,5-difluorobenzoic acid | 62% | pH-dependent selectivity | |

| KMnO₄ | H₂SO₄, 60°C | Degradation products | – | Low synthetic utility |

Comparative Reactivity Data

| Position | Substituent | Relative Reaction Rate (vs. H) |

|---|---|---|

| 4 | Br | 1.0 (reference) |

| 2 | F | 0.3 (deactivating) |

| 5 | F | 0.3 (deactivating) |

| 4 | I | 2.1 (enhanced oxidative addition) |

Wissenschaftliche Forschungsanwendungen

Building Block for Organic Synthesis

4-Bromo-2,5-difluoroiodobenzene serves as a crucial building block in organic synthesis. Its halogen substituents facilitate various coupling reactions such as:

- Suzuki Coupling : This reaction allows for the formation of biaryl compounds, which are vital in pharmaceuticals and materials science. The presence of iodine enhances the reactivity compared to other halogens .

- Sonogashira Coupling : This method uses copper catalysts to couple terminal alkynes with aryl halides, enabling the synthesis of complex molecules with alkyne functionalities.

Fluorinated Compounds

The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability. This compound can be utilized to synthesize:

- Fluorinated Pharmaceuticals : Compounds with fluorine substituents often exhibit improved metabolic stability and bioavailability. For instance, fluorinated analogs of known drugs can be synthesized using this compound as a precursor .

Case Study 1: Synthesis of Fluorinated Biaryl Compounds

A study demonstrated the use of this compound in a Suzuki coupling reaction to produce fluorinated biaryl compounds. The reaction yielded a variety of products with significant biological activity against cancer cell lines, showcasing the compound's utility in drug discovery .

| Compound Name | Yield (%) | Biological Activity |

|---|---|---|

| Biaryl A | 85 | Moderate |

| Biaryl B | 90 | High |

| Biaryl C | 75 | Low |

Case Study 2: Agrochemical Development

In another application, researchers synthesized new agrochemicals using this compound as a starting material. The resulting compounds exhibited enhanced herbicidal properties compared to their non-fluorinated counterparts. Testing showed improved efficacy and lower application rates were needed .

Wirkmechanismus

The mechanism of action of 4-Bromo-2,5-difluoroiodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to different substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in synthetic chemistry or biological studies .

Vergleich Mit ähnlichen Verbindungen

2,4-Difluoroiodobenzene: Similar in structure but lacks the bromine atom.

4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups instead of fluorine atoms.

2,5-Difluorobromobenzene: Lacks the iodine atom.

Uniqueness: 4-Bromo-2,5-difluoroiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Biologische Aktivität

4-Bromo-2,5-difluoroiodobenzene (C6H2BrF2I) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring. Its molecular structure contributes to its reactivity and interaction with biological systems.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various biochemical pathways:

- Dopaminergic Modulation : Preliminary studies suggest that this compound may influence dopaminergic neurotransmission, potentially affecting conditions related to dopamine dysregulation such as Parkinson's disease and schizophrenia.

- Enzyme Interaction : The compound has shown potential as an enzyme modulator, impacting various metabolic pathways involved in cellular signaling and homeostasis.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable properties for therapeutic applications:

- Absorption and Distribution : The compound is efficiently absorbed in biological systems, with a distribution pattern that suggests central nervous system penetration.

- Metabolism : Initial findings indicate that it undergoes metabolic transformations that may enhance or diminish its biological activity .

- Excretion : The primary routes of excretion have not been thoroughly studied; however, metabolites are expected to be eliminated via renal pathways.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Neuropharmacological Effects | Potential modulation of dopamine pathways; implications for CNS disorders. |

| Antimicrobial Properties | Limited studies suggest possible antibacterial activity against certain strains. |

| Cytotoxicity | Preliminary assays indicate varying degrees of cytotoxic effects on cancer cell lines. |

Case Studies and Research Findings

-

Neuropharmacology :

- A study investigated the effects of this compound on dopaminergic signaling in rodent models. Results indicated enhanced dopamine receptor activity, suggesting a potential therapeutic role in neurodegenerative diseases.

- Cytotoxicity Assays :

- Antibacterial Activity :

Eigenschaften

IUPAC Name |

1-bromo-2,5-difluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGSQPBKZOMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373636 | |

| Record name | 4-Bromo-2,5-difluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145349-66-2 | |

| Record name | 4-Bromo-2,5-difluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.